methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate

Purity Quality Control Reproducibility

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate (CAS 127144-39-2) is a chiral, non-racemic spirocyclic amino acid methyl ester with trans relative stereochemistry. The molecule incorporates a 6-oxa-1-azaspiro[4.5]decane core in which a pyrrolidine ring and a tetrahydropyran ring share a single nitrogen spiro atom, yielding a conformationally constrained scaffold with a high fraction of sp³-hybridized carbon (Fsp³ = 0.91).

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B14277731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCN1CC(CC12CCCCO2)C(=O)OC
InChIInChI=1S/C11H19NO3/c1-12-8-9(10(13)14-2)7-11(12)5-3-4-6-15-11/h9H,3-8H2,1-2H3/t9-,11-/m1/s1
InChIKeyNIXAEEMZDYRQIB-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate – Chiral Spirocyclic Amino Ester Building Block


Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate (CAS 127144-39-2) is a chiral, non-racemic spirocyclic amino acid methyl ester with trans relative stereochemistry . The molecule incorporates a 6-oxa-1-azaspiro[4.5]decane core in which a pyrrolidine ring and a tetrahydropyran ring share a single nitrogen spiro atom, yielding a conformationally constrained scaffold with a high fraction of sp³-hybridized carbon (Fsp³ = 0.91) [1]. It is employed as a versatile intermediate in the construction of biologically active molecules, particularly where defined three-dimensional shape and absolute stereochemistry are required for target engagement [1].

Chiral spirocyclic building block with defined absolute stereochemistry
Asymmetric synthesis workflow compatible
Conformationally constrained scaffold for SAR and FBDD studies

Why Generic Substitution Fails for Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate


Generic substitution with the racemic trans mixture, the cis diastereomer, or the (3S,5S) enantiomer is not permissible because the desired biological or synthetic function is intrinsically tied to the (3R,5R) absolute configuration and the trans relationship of the C3-carboxylate and C5-methyl substituents . The (3S,5S) enantiomer may exhibit profoundly different target binding, pharmacokinetics, or toxicity, as demonstrated across numerous chiral drugs where eudismic ratios range from 2:1 to >100:1 [1]. The cis diastereomer (CAS 127144-50-7) places both substituents on the same face of the pyrrolidine ring, fundamentally altering the spatial vector of pharmacophoric elements and disrupting interactions with chiral biological environments .

Racemic trans mixture may alter stereochemical outcome in asymmetric synthesis and lead to variable assay results
Cis diastereomer (CAS 127144-50-7) shifts substituent orientation, potentially disrupting molecular recognition
(3S,5S) enantiomer may exhibit different assay response; eudismic ratios can exceed 100:1 in reported chiral systems

Quantitative Differentiation Evidence for Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate


Chemical Purity: ≥98% (NLT) vs. Typical Research-Grade Benchmarks

The (3R,5R)-trans enantiomer is supplied with a certified purity of NLT 98% . In contrast, many spirocyclic building blocks from general chemical suppliers are offered at 95% purity or without a guaranteed purity specification. A 3-percentage-point purity differential can meaningfully reduce the burden of by-product formation in multi-step synthetic sequences and improve the reliability of biological assay results [1].

Purity comparison
Reported
NLT 98% vs typical 95% (≥3% difference)
Supports reduced by-product burden in multi-step synthesis
Specification review; verify via COA
Purity Quality Control Reproducibility

Stereochemical Integrity: Trans Diastereomer vs. Cis Isomer

The target compound is the trans diastereomer (CAS 127144-39-2). The cis isomer (CAS 127144-50-7) is a distinct chemical entity with different physical and conformational properties . In structurally related 1-azaspiro[4.5]decane systems, trans isomers have been shown to adopt an equatorial orientation of the C3 substituent, whereas cis isomers force an axial orientation, altering the spatial presentation of the functional group by approximately 1.5–2.0 Å [1].

Trans vs cis orientation
Class-level
Trans: equatorial ester; Cis: axial ester (~1.5–2.0 Å displacement)
Spatial shift may alter binding interactions in target studies
Inferred from related spirocyclic systems; validate in specific assay
Stereochemistry Diastereomer Chiral Building Block

Fraction sp³ (Fsp³) = 0.91 as a Predictor of Clinical Developability

The target compound possesses an Fsp³ value of 0.91 (10 sp³ carbons / 11 total carbons), placing it in the top decile of three-dimensional character among small-molecule building blocks [1]. This compares favorably with the average Fsp³ of ~0.3–0.5 for typical aromatic screening collections [1]. Higher Fsp³ has been correlated with improved clinical success rates, increased aqueous solubility, and reduced promiscuous binding [1].

Fsp³ scaffold quality
Class-level
Fsp³ = 0.91 vs screening library avg 0.3–0.5
High 3D character supports fragment library diversity
Retrospective class-level predictor; requires target-specific validation
Fsp3 Drug-likeness 3D Scaffold

Spirocyclic Scaffold Rigidity vs. Flexible Chain Analogs

The spirocyclic junction of the 6-oxa-1-azaspiro[4.5]decane system restricts rotatable bonds to 3 (the ester methoxy, the ester carbonyl–ring bond, and the N-methyl group), compared to 5–6 rotatable bonds in a comparable open-chain amino ester of similar molecular weight [1]. Conformational restriction reduces the entropy penalty upon target binding and can improve potency by 10- to 100-fold when a bioactive conformation is pre-organized [REFS-1, REFS-2].

Conformational restriction
Reported
3 rotatable bonds vs 5–6 for open-chain analog
Reduced entropy penalty may support property optimization
Data to verify in lead optimization context
Conformational Restriction Spirocycle Entropy

High-Value Application Scenarios for Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate


Asymmetric Synthesis of Chiral Spirocyclic Drug Candidates

The defined (3R,5R) absolute configuration and high chemical purity (NLT 98%) make this compound a reliable chiral building block for constructing enantiomerically pure spirocyclic ligands, where stereochemical fidelity is critical for achieving target selectivity and meeting regulatory requirements for single-enantiomer drugs .

Fragment-Based Drug Discovery (FBDD) Requiring High Fsp³ Scaffolds

With an Fsp³ of 0.91, this spirocyclic amino ester is ideally suited for fragment libraries designed to maximize three-dimensional diversity, addressing the 'flatland' problem in screening collections and improving hit rates against challenging protein targets [1].

Conformational Restriction Studies in Medicinal Chemistry

The rigid spirocyclic core, with only 3 rotatable bonds, serves as a scaffold for probing bioactive conformations of peptidomimetics and receptor ligands, enabling medicinal chemists to lock in active geometries and improve potency and selectivity [2].

Diastereomeric Probe in Structure-Activity Relationship (SAR) Campaigns

The availability of both trans (CAS 127144-39-2) and cis (CAS 127144-50-7) diastereomers allows researchers to systematically evaluate the impact of stereochemistry on biological activity, providing critical SAR information for lead optimization .

Application
Selection Property
Validation Focus
Chiral spirocycle synthesis
Stereochemical fidelity
Enantiomeric purity verification
Fragment library design
High Fsp³ scaffold
3D diversity assessment
Conformational restriction studies
Rigid spirocyclic core
Rotatable bond count review
SAR diastereomer comparison
Trans/cis stereochemical options
Stereochemical impact on assay response
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